molecular formula C22H28N4O2S B2575557 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(pyridin-3-yl)methyl]thiourea CAS No. 850934-26-8

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(pyridin-3-yl)methyl]thiourea

Cat. No.: B2575557
CAS No.: 850934-26-8
M. Wt: 412.55
InChI Key: PSQIQAQXGWUUMR-UHFFFAOYSA-N
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Description

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(pyridin-3-yl)methyl]thiourea is a complex organic compound that features an indole moiety, a pyridine ring, and a thiourea group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(pyridin-3-yl)methyl]thiourea, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(pyridin-3-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural similarity to natural compounds.

    Medicine: Possible therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(pyridin-3-yl)methyl]thiourea would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and have significant biological activities.

    Thiourea Derivatives: Compounds containing the thiourea group, such as thiourea itself, are known for their diverse chemical reactivity and applications.

Uniqueness

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(pyridin-3-yl)methyl]thiourea is unique due to its combination of functional groups, which may confer distinct biological and chemical properties. Its structural complexity allows for a wide range of potential interactions and applications, setting it apart from simpler analogs.

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-16-19(20-13-18(28-3)6-7-21(20)25-16)8-11-26(22(29)24-10-12-27-2)15-17-5-4-9-23-14-17/h4-7,9,13-14,25H,8,10-12,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQIQAQXGWUUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CN=CC=C3)C(=S)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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